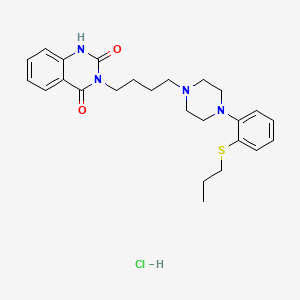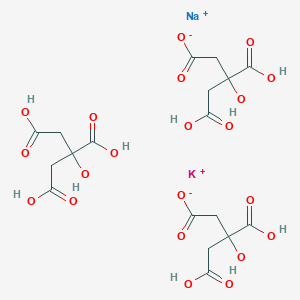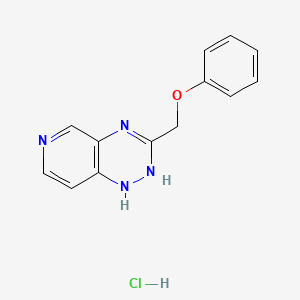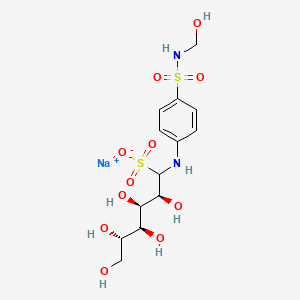
Toliodium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Toliodium can be synthesized through the reaction of iodine with toluene in the presence of a suitable oxidizing agent. The reaction typically involves the use of chlorine or bromine as the oxidizing agent, and the process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Toliodium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form iodonium salts.
Reduction: It can be reduced to form iodotoluene.
Substitution: This compound can participate in substitution reactions where the iodonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols .
Major Products Formed
Oxidation: Iodonium salts.
Reduction: Iodotoluene.
Substitution: Substituted toluene derivatives.
Scientific Research Applications
Toliodium has a wide range of applications in scientific research, including:
Chemistry: Used as an electrophilic iodinating agent in organic synthesis.
Biology: Utilized in the study of biological iodination processes.
Medicine: Investigated for potential use in radiopharmaceuticals.
Industry: Employed in the synthesis of various organic compounds.
Mechanism of Action
Toliodium exerts its effects through its ability to act as an electrophilic iodinating agent. The iodonium group in this compound is highly reactive and can readily participate in electrophilic substitution reactions. This reactivity is due to the presence of the positively charged iodine atom, which makes the compound an excellent electrophile .
Comparison with Similar Compounds
Similar Compounds
Iodonium salts: Similar to Toliodium, these compounds also contain a positively charged iodine atom and are used as electrophilic iodinating agents.
Iodotoluene: A reduced form of this compound, used in organic synthesis.
Iodobenzene: Another iodonium compound with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which includes two tolyl groups attached to the iodine atom. This structure imparts distinct reactivity and makes it particularly useful in certain types of organic synthesis reactions .
Properties
IUPAC Name |
bis(4-methylphenyl)iodanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14I/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWWDSQUZURFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14I+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196842 | |
| Record name | Toliodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46449-56-3 | |
| Record name | Toliodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046449563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toliodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLIODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5133M1F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


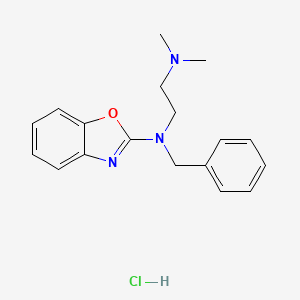

![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B10859378.png)



